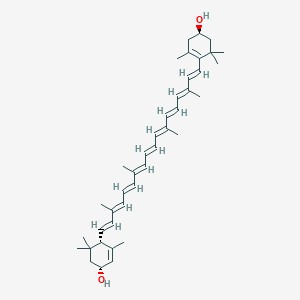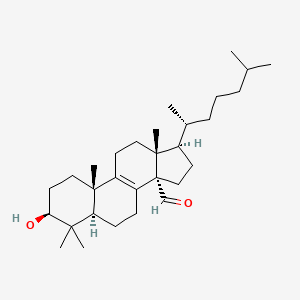
3beta-Hydroxylanost-8-en-32-al
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3beta-hydroxylanost-8-en-32-al is a tetracyclic triterpenoid that is lanost-8-ene carrying hydroxy and oxo substituents at positions 3beta and 30 respectively. It has a role as a human metabolite. It is a 3beta-sterol, a tetracyclic triterpenoid and a steroid aldehyde. It derives from a hydride of a lanostane.
4, 4-Dimethyl-14alpha-formyl-5alpha-cholest-8-en-3beta-ol, also known as 3-beta-hydroxylanost-8-en-32-aldehyde or 32-oxo-24, 25-dihydrolanosterol, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. 4, 4-Dimethyl-14alpha-formyl-5alpha-cholest-8-en-3beta-ol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 4, 4-dimethyl-14alpha-formyl-5alpha-cholest-8-en-3beta-ol is primarily located in the membrane (predicted from logP) and cytoplasm. 4, 4-Dimethyl-14alpha-formyl-5alpha-cholest-8-en-3beta-ol can be biosynthesized from lanostane.
Aplicaciones Científicas De Investigación
Cholesterol Biosynthesis and Metabolic Studies
- 3beta-Hydroxylanost-8-en-32-al plays a crucial role in cholesterol biosynthesis. Akhtar et al. (1978) demonstrated that this compound is an obligatory intermediate in the conversion of lanost-7-ene-3beta,32-diol to 4,4-dimethylcholesta-7,14-dien-3beta-ol. The study emphasized the significance of this intermediate in the removal of the 14alpha-methyl group in cholesterol biosynthesis, highlighting a pathway involving oxygenation and the formation of dienes (Akhtar, Alexander, Boar, Mcghie, & Barton, 1978).
Regulation of Enzyme Activity
- Leonard et al. (1994) found that 3beta-hydroxylanost-8-en-32-al influences the activity of 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR), a key enzyme in cholesterol synthesis. The compound inhibits HMGR gene expression by reducing the translational efficiency of the HMGR mRNA. This study highlights its potential regulatory role in cholesterol metabolism (Leonard, Kotarski, Tessiatore, Favata, & Trzăskos, 1994).
Synthesis and Characterization
- A study by Sonoda et al. (1987) described a simplified synthesis of 3beta-hydroxylanost-8-en-32-al, contributing to the ease of study and availability of this compound for further research. Their work simplifies the process of obtaining this intermediate, which is crucial for detailed biochemical studies (Sonoda, Tanoue, Yamaguchi, & Sato, 1987).
Antifungal Applications
- Hosoe et al. (2000) identified a new pentanorlanostane derivative, cladosporide A, from Cladosporium sp., which showed antifungal activity against Aspergillus fumigatus. The study suggests the potential of 3beta-hydroxylanost-8-en-32-al derivatives in developing antifungal agents (Hosoe, Okada, Itabashi, Nozawna, Okada, Takaki, Fukushima, Miyaji, & Kawai, 2000).
Steroid Hormone Metabolism
- Studies have also explored the role of 3beta-hydroxylanost-8-en-32-al in the metabolism of steroid hormones. For instance, Shafiee et al. (1986) investigated the accumulation of sterol intermediates during the oxidative demethylation of lanosterol, a key process in steroid hormone biosynthesis (Shafiee, Trzăskos, Paik, & Gaylor, 1986).
Propiedades
Número CAS |
59200-40-7 |
|---|---|
Nombre del producto |
3beta-Hydroxylanost-8-en-32-al |
Fórmula molecular |
C30H50O2 |
Peso molecular |
442.7 g/mol |
Nombre IUPAC |
(3S,5R,10S,13R,14S,17R)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carbaldehyde |
InChI |
InChI=1S/C30H50O2/c1-20(2)9-8-10-21(3)22-14-18-30(19-31)24-11-12-25-27(4,5)26(32)15-16-28(25,6)23(24)13-17-29(22,30)7/h19-22,25-26,32H,8-18H2,1-7H3/t21-,22-,25+,26+,28-,29-,30-/m1/s1 |
Clave InChI |
MKMLAQLNFVFNRK-PUXRVUTHSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C=O |
SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C=O |
SMILES canónico |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C=O |
Otros números CAS |
59200-40-7 |
Sinónimos |
3-beta-hydroxylanost-8-en-32-aldehyde 3-hydroxylanost-8-en-32-al 32-oxo-24,25-dihydrolanosterol 32-oxo-DHL lanosten-3-ol-32-al lanosterol-32-aldehyde |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



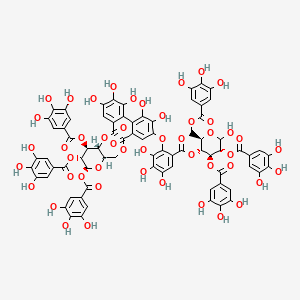
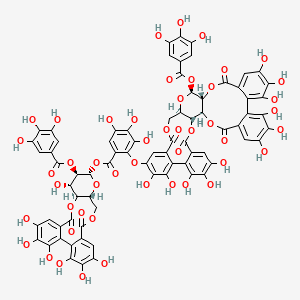
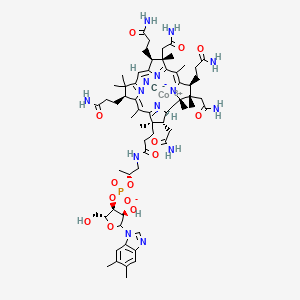
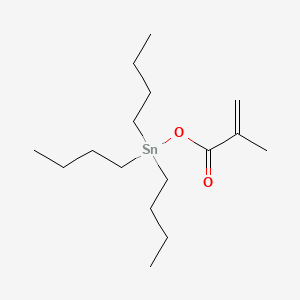
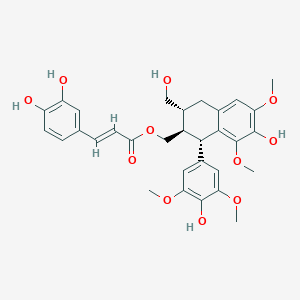
![N-[5-[6-(3-chloroanilino)-4-pyrimidinyl]-2-pyridinyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B1256430.png)
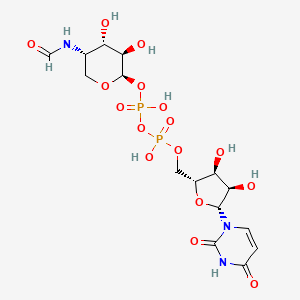
![5-chloro-2-[(4-methylphenyl)methylsulfonyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4-pyrimidinecarboxamide](/img/structure/B1256434.png)
![(1R,2R,3R,4E,6E,10S,12E,14E,17R,18R)-10-[(2S)-5,7-dihydroxy-9-methoxy-6,8-dimethyldecan-2-yl]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one](/img/structure/B1256435.png)
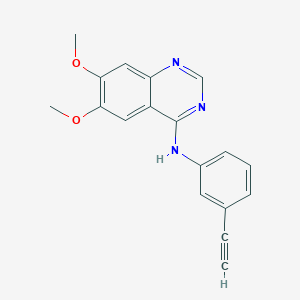
![(3R,3aR,7aR)-3-[4-(4-acetylphenyl)-2-fluorophenyl]-7a-methyl-2-(phenylmethyl)-3,3a,6,7-tetrahydroisoindol-1-one](/img/structure/B1256437.png)
